molecular formula C13H15NO3S B11778076 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole

3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole

Cat. No.: B11778076
M. Wt: 265.33 g/mol
InChI Key: AMGIAOBASXAVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. The presence of the ethylsulfonyl and methoxyphenyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole typically involves the reaction of 4-methoxyphenylhydrazine with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole
  • 3-(Ethylsulfonyl)-2-(4-hydroxyphenyl)-1H-pyrrole
  • 3-(Ethylsulfonyl)-2-(4-chlorophenyl)-1H-pyrrole

Uniqueness

3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole is unique due to the presence of both the ethylsulfonyl and methoxyphenyl groups. These functional groups confer specific chemical properties, such as increased solubility and reactivity, making the compound suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

3-ethylsulfonyl-2-(4-methoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C13H15NO3S/c1-3-18(15,16)12-8-9-14-13(12)10-4-6-11(17-2)7-5-10/h4-9,14H,3H2,1-2H3

InChI Key

AMGIAOBASXAVJQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.